N'-[4-(Benzyloxy)phenyl]formohydrazide is a chemical compound that has garnered interest in various scientific fields due to its structural properties and potential applications. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to a carbonyl compound. The systematic name reflects its structure, indicating the presence of a benzyloxy group and a formohydrazide moiety.
This compound can be sourced from various chemical suppliers and research articles focusing on organic synthesis and medicinal chemistry. It is classified under organic compounds, specifically within the category of hydrazides and derivatives. The molecular formula for N'-[4-(Benzyloxy)phenyl]formohydrazide is , with a molecular weight of approximately 244.29 g/mol.
The synthesis of N'-[4-(Benzyloxy)phenyl]formohydrazide typically involves the reaction of 4-(benzyloxy)aniline with formic acid or its derivatives in the presence of a dehydrating agent. The following method outlines a general approach:
C1=CC=C(C=C1)OCC2=CC=C(C=C2)N=OInChI=1S/C14H16N2O2/c15-14(16)17-13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h1-12,15H,17H2N'-[4-(Benzyloxy)phenyl]formohydrazide can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new compounds with potential biological activities.
The mechanism of action for N'-[4-(Benzyloxy)phenyl]formohydrazide primarily involves its interaction with biological targets, potentially through inhibition or modulation of enzymatic activity. For instance:
Experimental data from docking studies could provide insights into binding modes and affinities.
Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide thermal stability data.
N'-[4-(Benzyloxy)phenyl]formohydrazide has potential applications in various scientific fields:
Research continues to explore its full range of applications, emphasizing its versatility in synthetic chemistry and pharmacology.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: